REACTION_CXSMILES
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[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1)#[N:2].[H][H]>CO.[Pd].C([O-])([O-])=O.[Ca+2]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:7][CH:8]=1)#[N:2] |f:3.4.5|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removing the catalyst
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Type
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FILTRATION
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Details
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by filtration and evaporation of the solvent in vacuo
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Type
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CUSTOM
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Details
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the residue was triturated with ether
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Type
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CUSTOM
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Details
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afforded a white solid
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Name
|
|
Type
|
|
Smiles
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C(#N)C1=CC=C(C=C1)CCCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |